Cas no 1211540-75-8 (5-Bromo-3-nitro-2-(trifluoromethyl)pyridine)

5-Bromo-3-nitro-2-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
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- 5-bromo-3-nitro-2-(trifluoromethyl)pyridine
- 5-Bromo-3-nitro-2-trifluoromethyl-pyridine
- 5-Bromo-3-nitro-2-(trifluoromethyl)pyridine
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- MDL: MFCD18255263
- インチ: 1S/C6H2BrF3N2O2/c7-3-1-4(12(13)14)5(11-2-3)6(8,9)10/h1-2H
- InChIKey: YDQMCIGWQQKNSP-UHFFFAOYSA-N
- ほほえんだ: BrC1=CN=C(C(F)(F)F)C(=C1)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 14
- 回転可能化学結合数: 0
- 複雑さ: 230
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 58.7
5-Bromo-3-nitro-2-(trifluoromethyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1132322-1g |
5-Bromo-3-nitro-2-trifluoromethyl-pyridine |
1211540-75-8 | 95% | 1g |
$1545 | 2024-07-28 | |
Apollo Scientific | PC50183-250mg |
5-Bromo-3-nitro-2-(trifluoromethyl)pyridine |
1211540-75-8 | 95% | 250mg |
£99.00 | 2025-02-22 | |
eNovation Chemicals LLC | Y1132322-5g |
5-Bromo-3-nitro-2-trifluoromethyl-pyridine |
1211540-75-8 | 95% | 5g |
$6245 | 2024-07-28 | |
abcr | AB598614-250mg |
5-Bromo-3-nitro-2-(trifluoromethyl)pyridine; . |
1211540-75-8 | 250mg |
€216.20 | 2024-07-19 | ||
eNovation Chemicals LLC | Y1132322-50mg |
5-Bromo-3-nitro-2-trifluoromethyl-pyridine |
1211540-75-8 | 95% | 50mg |
$220 | 2025-02-26 | |
abcr | AB598614-1g |
5-Bromo-3-nitro-2-(trifluoromethyl)pyridine; . |
1211540-75-8 | 1g |
€679.00 | 2024-07-19 | ||
Alichem | A029011264-1g |
5-Bromo-3-nitro-2-(trifluoromethyl)pyridine |
1211540-75-8 | 95% | 1g |
$2981.85 | 2023-09-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1527640-250mg |
5-Bromo-3-nitro-2-(trifluoromethyl)pyridine |
1211540-75-8 | 98% | 250mg |
¥950.00 | 2024-08-09 | |
eNovation Chemicals LLC | Y1132322-250mg |
5-Bromo-3-nitro-2-trifluoromethyl-pyridine |
1211540-75-8 | 95% | 250mg |
$480 | 2025-02-26 | |
eNovation Chemicals LLC | Y1132322-500mg |
5-Bromo-3-nitro-2-trifluoromethyl-pyridine |
1211540-75-8 | 95% | 500mg |
$825 | 2025-02-26 |
5-Bromo-3-nitro-2-(trifluoromethyl)pyridine 関連文献
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
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Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
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Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Jun Zhou,Yanhua Lei,Chenghai Ma,Wenhua Lv,Na Li,Ying Wang,Hu Xu,Zhigang Zou Chem. Commun., 2017,53, 10536-10539
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J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
5-Bromo-3-nitro-2-(trifluoromethyl)pyridineに関する追加情報
Introduction to 5-Bromo-3-nitro-2-(trifluoromethyl)pyridine (CAS No. 1211540-75-8)
5-Bromo-3-nitro-2-(trifluoromethyl)pyridine, identified by the Chemical Abstracts Service Number (CAS No.) 1211540-75-8, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and industrial applications. The structural features of 5-Bromo-3-nitro-2-(trifluoromethyl)pyridine, particularly the presence of bromine, nitro, and trifluoromethyl substituents, make it a versatile intermediate in synthetic chemistry and a promising candidate for further derivatization to develop novel bioactive molecules.
The bromine atom in 5-Bromo-3-nitro-2-(trifluoromethyl)pyridine serves as a valuable handle for further functionalization through cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures, enabling the synthesis of pharmacophores with enhanced binding affinity and selectivity. The nitro group, while primarily serving as a directing group in transition-metal-catalyzed reactions, also contributes to the electron-deficient nature of the pyridine ring, influencing its reactivity and interactions with biological targets. The trifluoromethyl group, on the other hand, is known for its ability to modulate metabolic stability, lipophilicity, and binding interactions with biological macromolecules.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of fluorinated pyridines due to their favorable pharmacokinetic properties. The introduction of fluorine atoms into drug candidates often leads to improved pharmacological profiles, including increased bioavailability and resistance to metabolic degradation. 5-Bromo-3-nitro-2-(trifluoromethyl)pyridine exemplifies this trend, as its structural motif aligns well with the growing interest in fluorinated heterocycles as key components in drug design.
One of the most compelling applications of 5-Bromo-3-nitro-2-(trifluoromethyl)pyridine is in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in signal transduction pathways and are frequently targeted in oncology and inflammatory diseases. The combination of bromine and nitro groups in this compound makes it an attractive scaffold for designing kinase inhibitors that can modulate aberrant signaling pathways associated with these diseases. For instance, studies have shown that pyridine derivatives bearing similar substituents can exhibit potent inhibitory activity against various kinases by interacting with their active sites or allosteric pockets.
Moreover, agrochemical research has also benefited from the utility of 5-Bromo-3-nitro-2-(trifluoromethyl)pyridine as a building block for developing novel pesticides and herbicides. The structural features of this compound contribute to its ability to interact with biological targets in pests and weeds, leading to effective crop protection solutions. The trifluoromethyl group, in particular, has been shown to enhance the insecticidal activity of pyridine-based compounds by improving their lipophilicity and binding affinity to target enzymes.
The synthesis of 5-Bromo-3-nitro-2-(trifluoromethyl)pyridine typically involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Common synthetic routes include nucleophilic substitution reactions on halogenated pyridines followed by nitration and trifluoromethylation steps. Advances in catalytic methods have significantly improved the efficiency of these synthetic sequences, making it more feasible to produce 5-Bromo-3-nitro-2-(trifluoromethyl)pyridine on scales suitable for industrial applications.
In conclusion, 5-Bromo-3-nitro-2-(trifluoromethyl)pyridine (CAS No. 1211540-75-8) is a multifaceted compound with significant potential in pharmaceutical and agrochemical research. Its unique structural features make it a valuable intermediate for constructing bioactive molecules with tailored properties. As research continues to uncover new applications for fluorinated pyridines, 5-Bromo-3-nitro-2-(trifluoromethyl)pyridine is poised to play an increasingly important role in drug discovery and agricultural innovation.
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